molecular formula C14H11F3N2 B13425097 N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine CAS No. 23557-76-8

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine

Cat. No.: B13425097
CAS No.: 23557-76-8
M. Wt: 264.25 g/mol
InChI Key: OIRRVWDRLICUAY-UHFFFAOYSA-N
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Description

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is an organic compound with the chemical formula C12H9F3N. It is a white solid with a distinctive odor and has a melting point between 100 and 102 degrees Celsius. This compound is soluble in organic solvents such as ether, chloroform, and ethanol .

Preparation Methods

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be synthesized through various synthetic routes. One commonly used method is the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulator by binding to serotonin receptors, particularly the 5-HT 1B serotonin receptors . This interaction modulates neurotransmitter release and affects various physiological processes.

Comparison with Similar Compounds

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical properties and its ability to interact with particular molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

23557-76-8

Molecular Formula

C14H11F3N2

Molecular Weight

264.25 g/mol

IUPAC Name

N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19)

InChI Key

OIRRVWDRLICUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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